tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which are then separated and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrazine hydrate.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine hydrate in boiling ethanol.
Substitution: Reagents like N,N-dimethylformamide dimethyl acetal in toluene.
Major Products Formed
The major products formed from these reactions include various isomeric compounds and derivatives, such as fused spirocyclic pyrazoles and N-acetyl derivatives .
Scientific Research Applications
tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of both a spirocyclic ring and a phenylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H32N2O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl (5R,6S)-6-methyl-2-phenacyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-17-14-24(20(26)27-21(2,3)4)13-11-22(17)10-12-23(16-22)15-19(25)18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3/t17-,22+/m1/s1 |
InChI Key |
RMLNFKAUCPCWSN-VGSWGCGISA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]12CCN(C2)CC(=O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC12CCN(C2)CC(=O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.